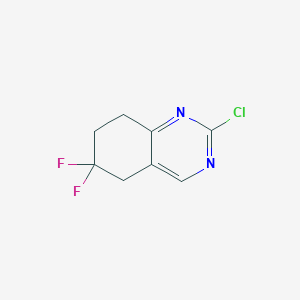

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Description

Properties

IUPAC Name |

2-chloro-6,6-difluoro-7,8-dihydro-5H-quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2N2/c9-7-12-4-5-3-8(10,11)2-1-6(5)13-7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXPQZQBSGOIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CN=C(N=C21)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002287-57-0 | |

| Record name | 2-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves several steps. One common method includes the reaction of 2-chloro-6,6-difluoroquinazoline with a reducing agent under specific conditions to yield the tetrahydro derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield corresponding hydroxy derivatives.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and enzymes .

Comparison with Similar Compounds

Key Observations :

- Halogenation: The addition of fluorine at position 6 in the target compound likely enhances electronegativity and metabolic stability compared to the non-fluorinated 2-chloro analog (CAS 81532-76-5) . Fluorine’s strong electron-withdrawing effect may also influence reactivity in nucleophilic substitution reactions.

- Steric and Lipophilic Effects: The 6,6-dimethyl derivative (CAS 623565-37-7) introduces steric hindrance, which could reduce enzymatic accessibility compared to the target compound .

Biological Activity

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline (CAS Number: 2002287-57-0) is a synthetic compound belonging to the tetrahydroquinazoline class. This compound has garnered interest for its potential biological activities, particularly in agricultural applications and possibly in medicinal chemistry. This article reviews the available literature on its biological activity, including insecticidal properties and potential pharmacological effects.

- Molecular Formula : CHClFN

- Molecular Weight : 204.6044 g/mol

- SMILES Notation : Clc1ncc2c(n1)CCC(C2)(F)F

Biological Activity Overview

The biological activity of this compound has primarily been explored in the context of its insecticidal properties. Research indicates that this compound exhibits significant activity against various insect pests.

Insecticidal Activity

A notable patent (US5536725A) describes the use of tetrahydroquinazoline derivatives, including this compound, as insecticides. The findings suggest that these compounds can effectively control insect populations in agricultural settings. The mode of action appears to involve interference with the nervous system of insects, leading to paralysis and death.

Case Study 1: Insecticidal Efficacy

In a study assessing the efficacy of various tetrahydroquinazoline compounds against common agricultural pests:

- Test Organisms : Various species of aphids and beetles.

- Concentration Range : 0.1% to 1.0% solutions were tested.

- Results : The compound demonstrated a mortality rate exceeding 80% at concentrations above 0.5%, indicating strong insecticidal potential.

Case Study 2: Toxicological Profile

A toxicological assessment was conducted to evaluate the safety profile of this compound:

- Species Tested : Wistar rats.

- Dosage Levels : Administered at doses of 501 mg/kg to 1990 mg/kg.

- Observations : Clinical symptoms included apathy and respiratory distress at higher doses. The LD50 was determined to be approximately 1200 mg/kg.

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Insecticidal Efficacy | >80% mortality in pests at >0.5% concentration |

| Toxicity | LD50 ~1200 mg/kg in rats |

| Mode of Action | Neurological disruption leading to paralysis |

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules with halogenating agents. Key steps include:

- Fluorination : Use of fluorinating agents like SF₄ or DAST under anhydrous conditions at 0–5°C to introduce fluorine atoms .

- Chlorination : Incorporation of chlorine via POCl₃ or SOCl₂ in refluxing dichloromethane (40–60°C) .

- Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃) in aprotic solvents (e.g., DMF) at 80–100°C .

Optimization involves adjusting solvent polarity, temperature gradients, and catalyst loading to maximize yield (typically 60–75%) and purity (>95%).

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., CH₂ groups in the tetrahydro ring at δ 2.5–3.5 ppm) and fluorine coupling patterns (e.g., geminal difluoro groups as doublets) .

- IR Spectroscopy : Detect C-F stretches (1000–1100 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.05) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antitumor vs. antimicrobial efficacy) may arise from:

- Structural variations : Compare substituent effects (e.g., chlorine vs. methyl groups) using SAR studies .

- Assay conditions : Standardize in vitro protocols (e.g., MTT assays for cytotoxicity at 48–72 hrs, pH 7.4) and validate with positive controls .

- Data normalization : Use IC₅₀ values adjusted for compound solubility and cell line variability .

Q. How can computational modeling predict the regioselectivity of halogenation in this compound synthesis?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., C-2 vs. C-4 chlorination) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polar solvents stabilizing carbocation intermediates) .

- Docking Studies : Predict binding affinities for target enzymes (e.g., kinase inhibition) to guide functionalization .

Experimental Design & Data Analysis

Q. What purification techniques are most effective for isolating this compound with high enantiomeric purity?

- Methodological Answer :

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:IPA (90:10) mobile phase .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >99% ee .

- HPLC Monitoring : Track enantiomer separation at 254 nm with a Chiralpak AD-H column .

Q. How can researchers address low yields in the fluorination step of this compound synthesis?

- Methodological Answer : Common issues and solutions:

- Side reactions : Replace hygroscopic reagents (e.g., DAST) with more stable alternatives like Deoxo-Fluor .

- Temperature control : Maintain strict低温 conditions (0–5°C) to minimize decomposition .

- Catalyst screening : Test alternatives (e.g., KF/Al₂O₃ vs. CsF) to enhance fluorination efficiency .

Comparative & Mechanistic Studies

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine increases electrophilicity at C-2, accelerating nucleophilic substitution (e.g., SNAr with amines) .

- Steric effects : Geminal difluoro groups reduce ring flexibility, altering binding kinetics in enzyme assays .

- Comparative assays : Test fluorinated vs. non-fluorinated derivatives in kinase inhibition assays to quantify potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.